Compound Description: Hu7691 is a potent and selective Akt inhibitor. It demonstrated reduced cutaneous toxicity compared to earlier Akt inhibitors, making it a promising candidate for cancer treatment. []
Relevance: Hu7691, like the target compound 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea, contains a 1-methyl-1H-pyrazol-5-yl group. This shared moiety suggests potential similarities in their binding affinities and interactions with biological targets. Both compounds belong to the class of small molecules containing heterocyclic rings, known for their diverse biological activities.
Compound Description: This compound, also referred to as [11C]MG2-1812, is a newly developed positron emission tomography (PET) ligand with high affinity for the metabotropic glutamate receptor subtype 2 (mGlu2). Its development aims to facilitate imaging and studying the role of mGlu2 in various central nervous system disorders. []
Relevance: [11C]MG2-1812 shares a significant structural similarity with 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea, both incorporating a 1-methyl-1H-pyrazole ring within their structures. While their core structures differ, this shared moiety indicates a possible overlap in their binding properties and pharmacological profiles. Both compounds belong to the larger family of heterocyclic aromatic compounds, which are commonly explored in drug discovery.
Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor with a high selectivity for extracellular signal-regulated kinase 1/2 (ERK1/2) activity. It targets a specific signaling pathway often dysregulated in cancer, suggesting potential as an anti-cancer therapeutic. []
Relevance: GDC-0994 and 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea share the 1-methyl-1H-pyrazol-5-yl group as a crucial structural feature. This shared moiety could influence their binding characteristics and pharmacological activity. They belong to the category of nitrogen-containing heterocyclic compounds, which are frequently investigated for their therapeutic potential.
Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase, a target implicated in various cancers. Its preclinical data suggest potential as an anti-cancer therapy. []
Relevance: AMG 337 contains the 1-methyl-1H-pyrazol-4-yl group, which is structurally related to the 1-methyl-1H-pyrazol-5-yl moiety present in 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea. Despite their different core structures, the presence of similar pyrazole derivatives indicates a possible relationship in their binding affinities and potentially their biological activities. Both compounds belong to the class of heterocyclic compounds known to exhibit a wide range of biological activities, including anti-cancer activity.
Compound Description: AZD1480 is a potent Jak2 inhibitor with promising in vitro and in vivo activity against myeloproliferative neoplasms, a group of blood cancers. It's currently under evaluation in Phase I clinical trials. []
Relevance: AZD1480 and 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea share the 5-methyl-1H-pyrazol-yl moiety, a key structural component in both molecules. While they have different core structures and target different biological pathways, this common fragment suggests potential similarities in their binding properties. Both compounds fall under the category of heterocyclic aromatic compounds, a class extensively explored for developing new therapeutics.
Compound Description: This compound is a novel crystalline form (Form A) of a tosylate salt, recognized for its improved physical properties compared to its free base form. This compound exhibits potent neutrophil elastase inhibitory activity. []
Relevance: This compound and 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea both feature a 1-methyl-1H-pyrazol-5-yl group, suggesting a possible relationship in their binding profiles. Both molecules are classified as heterocyclic compounds containing a pyrazole ring, a common structural motif in medicinal chemistry.
Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. It demonstrates potent antiplatelet and vascular smooth muscle activity, making it a potential candidate for treating arterial thrombosis. [, ]
Relevance: APD791 and 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea both share the 1-methyl-1H-pyrazol-5-yl substituent as a crucial part of their structures. This shared fragment suggests a potential similarity in their binding to biological targets. Furthermore, both compounds fall under the broad category of aromatic heterocycles, known for their therapeutic potential. [, ] ,
Compound Description: A443654 is a novel Akt inhibitor that induces apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cell lines and patient samples. Its efficacy in drug-resistant cell lines and synergy with existing chemotherapeutic agents highlight its potential as a new therapeutic strategy for T-ALL. []
Relevance: While A443654 differs significantly in its core structure from 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea, it shares the presence of a nitrogen-containing heterocycle. A443654 incorporates indole and indazole rings, while the target compound contains pyrazole and pyridine rings. These structural similarities suggest potential overlap in their physicochemical properties and interactions with biological targets. Both compounds belong to the broad class of small molecule inhibitors, highlighting their relevance in drug discovery and development.
Compound Description: Compounds in this series act as potent and selective inhibitors of monoamine oxidase B (MAO-B). Studies show they improve memory in rodents and could be potential treatments for cognitive impairments. []
Relevance: The 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamide series and 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea share the 1-methyl-1H-pyrazolyl and thiophene moieties. Despite differences in their core structures and substitutions, this structural similarity suggests potential similarities in their binding characteristics and potential biological activity. Both compounds belong to the group of heterocyclic compounds, known for their wide range of biological activities, including their potential as central nervous system-active agents.
Compound Description: GLPG2938 is a potent S1P2 antagonist. Preclinical studies indicate it could be a potential treatment for idiopathic pulmonary fibrosis. []
Relevance: GLPG2938 shares the 1-methyl-pyrazolyl moiety with 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea. This common fragment suggests a possible overlap in their binding preferences and potentially their biological activities. Both compounds belong to the class of nitrogen-containing heterocyclic compounds, which are frequently studied for their therapeutic potential, including their use in treating fibrotic diseases.
Overview
1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound notable for its structural diversity and potential biological activities. This compound features a urea functional group linked to a pyrazole, pyridine, and thiophene moiety, making it a subject of interest in medicinal chemistry and drug development. Its unique structure suggests possible interactions with various biological targets, which may lead to therapeutic applications.
Source
The compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that incorporate different functional groups. Its synthesis typically requires commercially available precursors and reagents.
Classification
This compound falls under the category of pyrazole derivatives, specifically those that contain urea functionalities. Pyrazoles are recognized for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Synthesis Analysis
Methods
The synthesis of 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea generally involves several key steps:
Formation of the Pyrazole Ring: The initial step involves synthesizing the pyrazole ring from 1-methyl-1H-pyrazole through cyclization reactions with appropriate precursors.
Pyridine Attachment: The pyrazole derivative is then reacted with a pyridine derivative to form a stable bond between the two rings.
Urea Formation: The next step includes reacting the intermediate with isocyanates or carbamates to introduce the urea functionality.
Thiophene Introduction: Finally, the thiophene moiety is added through nucleophilic substitution or coupling reactions.
Technical Details
The synthesis often requires specific reaction conditions such as temperature control, pH adjustments, and the use of catalysts to ensure high yields and purity of the final product.
Molecular Structure Analysis
Structure
The molecular formula of 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is C15H15N5OS. Its structure consists of:
A pyrazole ring (C3H4N2)
A pyridine ring (C5H4N)
A thiophene ring (C4H4S)
A urea group (C(O)N2)
Data
The molecular weight of this compound is approximately 299.38 g/mol. The arrangement of these rings and functional groups contributes to its biological activity and interaction potential.
Chemical Reactions Analysis
Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to sulfoxides or sulfones when treated with oxidizing agents.
Reduction: Reduction reactions may convert the urea moiety into amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution at the thiophene or methyl groups can occur, allowing for further functionalization.
Technical Details
These reactions are typically performed under controlled conditions to optimize yields and minimize by-products. The choice of reagents and solvents plays a crucial role in determining the reaction pathways.
Mechanism of Action
The mechanism of action for 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with various biological targets:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biochemical pathways, which could lead to therapeutic effects.
Receptor Modulation: It may bind to receptors, altering their activity and subsequently influencing signaling pathways within cells.
Nucleic Acid Interaction: There is potential for interaction with DNA or RNA, impacting gene expression levels.
Physical and Chemical Properties Analysis
Physical Properties
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents such as dimethyl sulfoxide or ethanol. Specific melting points and boiling points would require empirical determination.
Chemical Properties
Chemical stability under various conditions (e.g., pH levels, temperature) is crucial for its application in biological systems. Its reactivity profile allows for potential modifications that could enhance its pharmacological properties.
Applications
Scientific Uses
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent against various diseases, including cancer and inflammatory disorders.
Biological Research: It serves as a valuable tool in studies aimed at understanding interactions with biological targets such as enzymes and receptors.
Chemical Biology: The compound can be utilized as a probe in biochemical pathways to elucidate mechanisms of action.
Industrial Applications: Due to its structural complexity, it may find applications in developing new materials or catalysts in chemical processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.